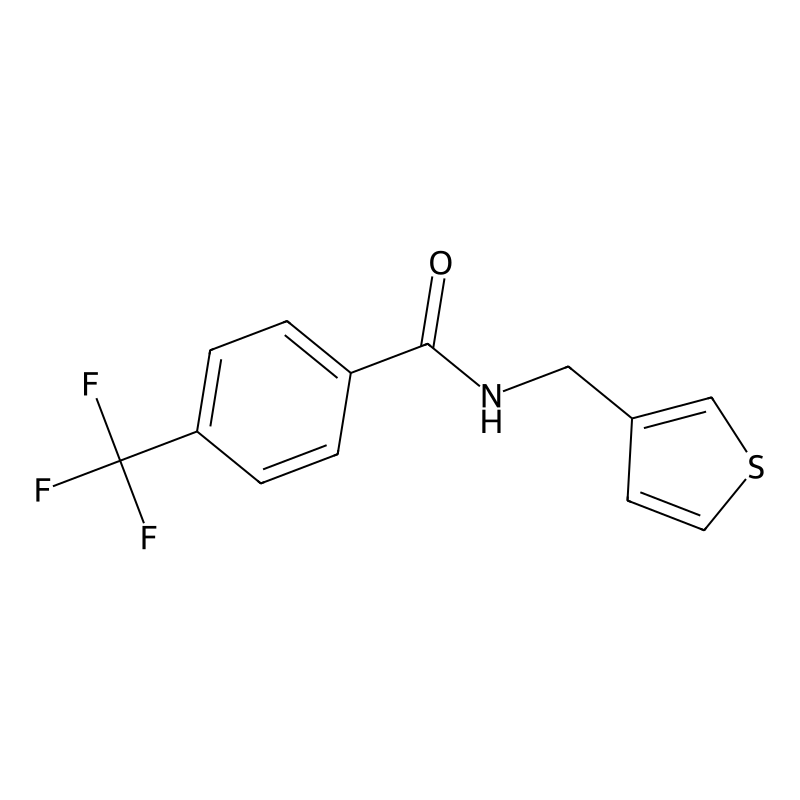

N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide is an organic compound characterized by its unique structure, which includes a thiophene ring and a trifluoromethyl group attached to a benzamide core. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the thiophene moiety contributes to its potential biological activity. This compound has garnered attention in medicinal chemistry due to its promising pharmacological properties and interactions with biological targets.

- Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reduction: The benzamide group can be reduced to yield the corresponding amine.

- Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction .

The biological activity of N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide is primarily attributed to its interaction with specific molecular targets. The thiophene ring and trifluoromethyl group facilitate π-π stacking interactions and hydrogen bonding, respectively, which can modulate the activity of enzymes or receptors. Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties, although detailed pharmacological profiling is essential for further elucidation of its effects .

The synthesis of N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide typically involves several key steps:

- Formation of the Benzamide Core: This is achieved by reacting 4-(trifluoromethoxy)benzoic acid with thionyl chloride to produce the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

- Introduction of the Thiophen-3-ylmethyl Group: This step involves a nucleophilic substitution reaction where the benzamide reacts with a thiophen-3-ylmethyl halide under basic conditions.

In industrial settings, optimized reaction conditions such as high-pressure reactors and continuous flow systems may be employed to enhance yield and purity .

N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents targeting inflammation or cancer.

- Chemical Research: Its unique structure makes it a valuable compound for studying molecular interactions and designing new derivatives with enhanced properties.

Preliminary interaction studies indicate that N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide may interact with various biological targets. Molecular docking studies have suggested potential binding affinities with specific receptors involved in metabolic pathways. Further research is needed to fully characterize these interactions and establish its pharmacological profile .

N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide can be compared with other similar compounds such as:

- N-(thiophen-3-ylmethyl)-3-(trifluoromethoxy)aniline

- N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)aniline

Uniqueness

The uniqueness of N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide lies in the specific positioning of the trifluoromethyl group on the benzamide core, which influences its reactivity and interactions with other molecules. This positioning differentiates it from its analogs, potentially leading to distinct biological activities and mechanisms of action .